

Phenpromethamine: A Toxicological Deep Dive for the Modern Researcher

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An In-depth Technical Guide on the Toxicological Profile of N,β-dimethylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic agent first synthesized in the 1940s and previously marketed as a nasal decongestant under the brand name Vonedrine.[1] Despite its historical medicinal use, it has been withdrawn from the market and is now classified as a banned substance by the World Anti-Doping Agency (WADA). [1] Recently, **Phenpromethamine** has re-emerged as an undeclared ingredient in some dietary and sports supplements, raising significant health concerns due to the lack of comprehensive toxicological data for oral administration.[1][2]

This technical guide provides a thorough review of the available toxicological data on **Phenpromethamine**. It is critical to note upfront that there is a significant scarcity of publicly available, in-depth toxicological studies specifically focused on **Phenpromethamine**. Much of the understanding of its potential toxicity is inferred from its mechanism of action as a norepinephrine-dopamine releasing agent and its structural similarity to other phenethylamine compounds, such as methamphetamine. This document aims to consolidate the existing information, highlight the knowledge gaps, and provide standardized experimental protocols for future toxicological assessments.



Physicochemical Properties and Pharmacokinetics

Phenpromethamine is a substituted phenethylamine with the chemical formula C₁₀H₁₅N.[1] As a sympathomimetic amine, it is expected to be readily absorbed following oral administration, with its stimulant effects manifesting relatively quickly. The primary mechanism of action is the release of the neurotransmitters norepinephrine and dopamine from presynaptic neurons.[1] It acts as a norepinephrine-dopamine releasing agent (NDRA), with reported EC₅₀ values of 154 nM for norepinephrine and 574 nM for dopamine in rat brain synaptosomes.[1] Information regarding its metabolic pathways and excretion in humans is not well-documented in publicly available literature.

Toxicological Data

The available quantitative toxicological data for **Phenpromethamine** is extremely limited. The following table summarizes the known information.

Toxicity Endpoint	Species	Route of Administratio n	Value	Remarks	Source
Acute Oral Toxicity (LD50)	Rat	Oral	>500 mg/kg to <2,000 mg/kg	This value is for a formulated mixture containing Dimethenami d-P and Atrazine, not pure Phenprometh amine.	[3]

Note: The provided LD_{50} value is from a safety data sheet for a pesticide formulation and should be interpreted with extreme caution as it does not reflect the toxicity of pure **Phenpromethamine**.



A study analyzing dietary supplements found **Phenpromethamine** in quantities ranging from 1.3 mg to 20 mg per recommended serving size.[4][5] However, the safety of these oral doses has not been established.[2]

Inferred Toxicological Profile

Given the lack of specific data, the toxicological profile of **Phenpromethamine** is largely inferred from its pharmacological class and structurally related compounds.

Acute Toxicity

As a norepinephrine-dopamine releasing agent, acute oral exposure to high doses of **Phenpromethamine** is expected to produce a sympathomimetic toxidrome. Potential effects include:

- Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, cardiac arrhythmias or myocardial infarction.
- Neurological: Agitation, tremors, anxiety, paranoia, hallucinations, and seizures.
- Gastrointestinal: Nausea, vomiting, and abdominal pain.

Chronic Toxicity

Long-term oral exposure to **Phenpromethamine** could lead to a range of adverse effects, similar to those observed with chronic use of other stimulants. These may include:

- Cardiovascular: Chronic hypertension, cardiomyopathy, and an increased risk of cardiovascular events.
- Neurological: Neurotoxicity, characterized by damage to dopaminergic and serotonergic neurons, potentially leading to cognitive deficits, mood disorders, and an increased risk of neurodegenerative diseases.[6] Chronic use could also lead to dependence and addiction.
- Psychiatric: Psychosis, anxiety disorders, and severe depression upon withdrawal.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity



There are no available studies on the genotoxicity, carcinogenicity, or reproductive toxicity of **Phenpromethamine**.

Signaling Pathways in Phenpromethamine-Mediated Neurotransmission

The primary mechanism of action of **Phenpromethamine** involves the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. This is achieved through its interaction with the vesicular monoamine transporter 2 (VMAT2) and the norepinephrine transporter (NET) and dopamine transporter (DAT).



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Caption: Proposed signaling pathway for Phenpromethamine. (Within 100 characters)

Standardized Experimental Protocols for Toxicological Assessment

Due to the absence of specific experimental data for **Phenpromethamine**, this section outlines standardized protocols that could be employed for its toxicological evaluation, based on established guidelines.

Acute Oral Toxicity (LD50) Study

- Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).
- Species: Rat (e.g., Sprague-Dawley), single sex (typically female).



- · Administration: Single oral gavage.
- Dosage Levels: Stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg body weight.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Endpoint: The LD₅₀ is estimated based on the observed mortality at different dose levels. A gross necropsy of all animals is performed at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study

- Guideline: OECD Test Guideline 407.
- Species: Rat (e.g., Wistar), both sexes.
- Administration: Daily oral gavage for 28 days.
- Dosage Levels: At least three dose levels and a control group. Doses should be selected to
 elicit a toxic effect at the highest dose and a no-observed-adverse-effect-level (NOAEL) at
 the lowest dose.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
- Analysis: At termination, blood samples are collected for hematology and clinical chemistry. A
 full necropsy is performed, and organs are weighed. Histopathological examination of major
 organs is conducted.

Bacterial Reverse Mutation Test (Ames Test)

- Guideline: OECD Test Guideline 471.
- Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
- Method: The test is conducted with and without an exogenous metabolic activation system (S9 mix). Phenpromethamine is tested at a range of concentrations.



• Endpoint: An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test

- Guideline: OECD Test Guideline 474.
- · Species: Mouse or rat.
- Administration: Typically two administrations, 24 hours apart, via a relevant route (e.g., oral gavage).
- Dosage Levels: At least three dose levels and a control. The highest dose should induce signs of toxicity.
- Analysis: Bone marrow or peripheral blood is collected at appropriate times after the last administration. Erythrocytes are analyzed for the presence of micronuclei.
- Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.

Carcinogenicity Bioassay

- Guideline: OECD Test Guideline 451.
- Species: Two rodent species (e.g., rat and mouse).
- Administration: Administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).
- Dosage Levels: At least three dose levels and a control group. The highest dose should be the maximum tolerated dose (MTD).
- Observations: Lifelong clinical observation and regular palpation for masses.
- Endpoint: At termination, a full histopathological examination of all organs is performed to identify neoplastic lesions.



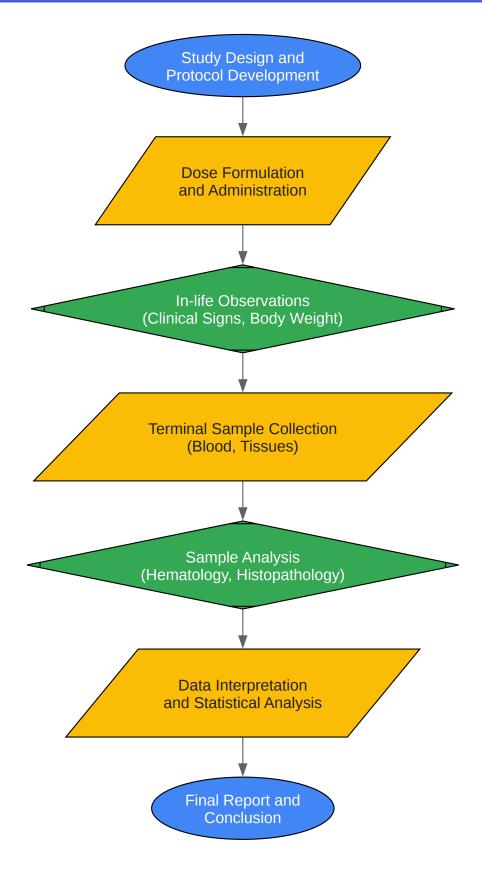
Reproductive and Developmental Toxicity Screening Test

- Guideline: OECD Test Guideline 421.
- · Species: Rat.
- Administration: Daily administration to males for two weeks prior to mating, during mating, and to females during mating, gestation, and lactation.
- Dosage Levels: At least three dose levels and a control group.
- Endpoints: Effects on male and female fertility, maternal and paternal toxicity, and developmental toxicity in the offspring (e.g., viability, growth, and gross abnormalities) are assessed.

Experimental Workflow for a Toxicity Study

The following diagram illustrates a generic workflow for conducting a toxicological study.





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Caption: Generic workflow for a toxicological study. (Within 100 characters)



Conclusion and Future Directions

The toxicological profile of **Phenpromethamine** is largely uncharacterized, representing a significant data gap with potential public health implications, especially considering its detection in dietary supplements. The information presented in this guide, while highlighting this scarcity of data, provides a framework for understanding its potential toxicities based on its mechanism of action. There is a critical need for comprehensive toxicological studies to be conducted on **Phenpromethamine** to accurately assess its risk to human health. The standardized protocols outlined herein offer a roadmap for researchers to systematically evaluate its acute and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive hazards. Such data are essential for regulatory agencies to make informed decisions regarding the control of this substance and to protect consumers from potential harm.

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